

Physical properties of 2-Nitrocinnamaldehyde (melting point, solubility)

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Compound of Interest

Compound Name: 2-Nitrocinnamaldehyde

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Technical Guide: Physical Properties of 2-Nitrocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of **2-Nitrocinnamaldehyde**, focusing on its melting point and solubility. This document outlines these characteristics in a structured format and includes experimental protocols for their determination, aimed at professionals in research and drug development.

Physical Properties of 2-Nitrocinnamaldehyde

2-Nitrocinnamaldehyde, also known as trans-3-(2-Nitrophenyl)-2-propenal, is a crystalline solid at room temperature. Its physical characteristics are crucial for its handling, formulation, and application in various scientific fields.

Data Summary

The quantitative physical properties of **2-Nitrocinnamaldehyde** are summarized in the table below for quick reference.

| Property | Value | Notes |
|---------------|--|--|
| Appearance | Pale yellow to yellow-brown crystalline powder or solid. | |
| Melting Point | 124 - 129 °C[1][2] | The melting point is a range, indicative of the transition from solid to liquid phase. |
| Solubility | | |
| Water | Insoluble / Slightly Soluble[2] | |
| Methanol | Soluble | |

Experimental Protocols

The following sections detail the methodologies for determining the melting point and solubility of **2-Nitrocinnamaldehyde**.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range.

Methodology: Capillary Tube Method

This is a common and effective method for determining the melting point of a crystalline solid.

- Sample Preparation:
 - A small amount of dry **2-Nitrocinnamaldehyde** powder is placed on a clean, dry surface.
 - The open end of a glass capillary tube is pressed into the powder.
 - The capillary tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end. A sample height of 1-2 mm is sufficient.[1][2]
- Apparatus Setup:

- The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[1\]](#)
- This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus (e.g., a Mel-Temp).
- Measurement:
 - The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[\[3\]](#)
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[\[2\]](#)[\[4\]](#)
 - For accuracy, an initial rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Methodology: Shake-Flask Method

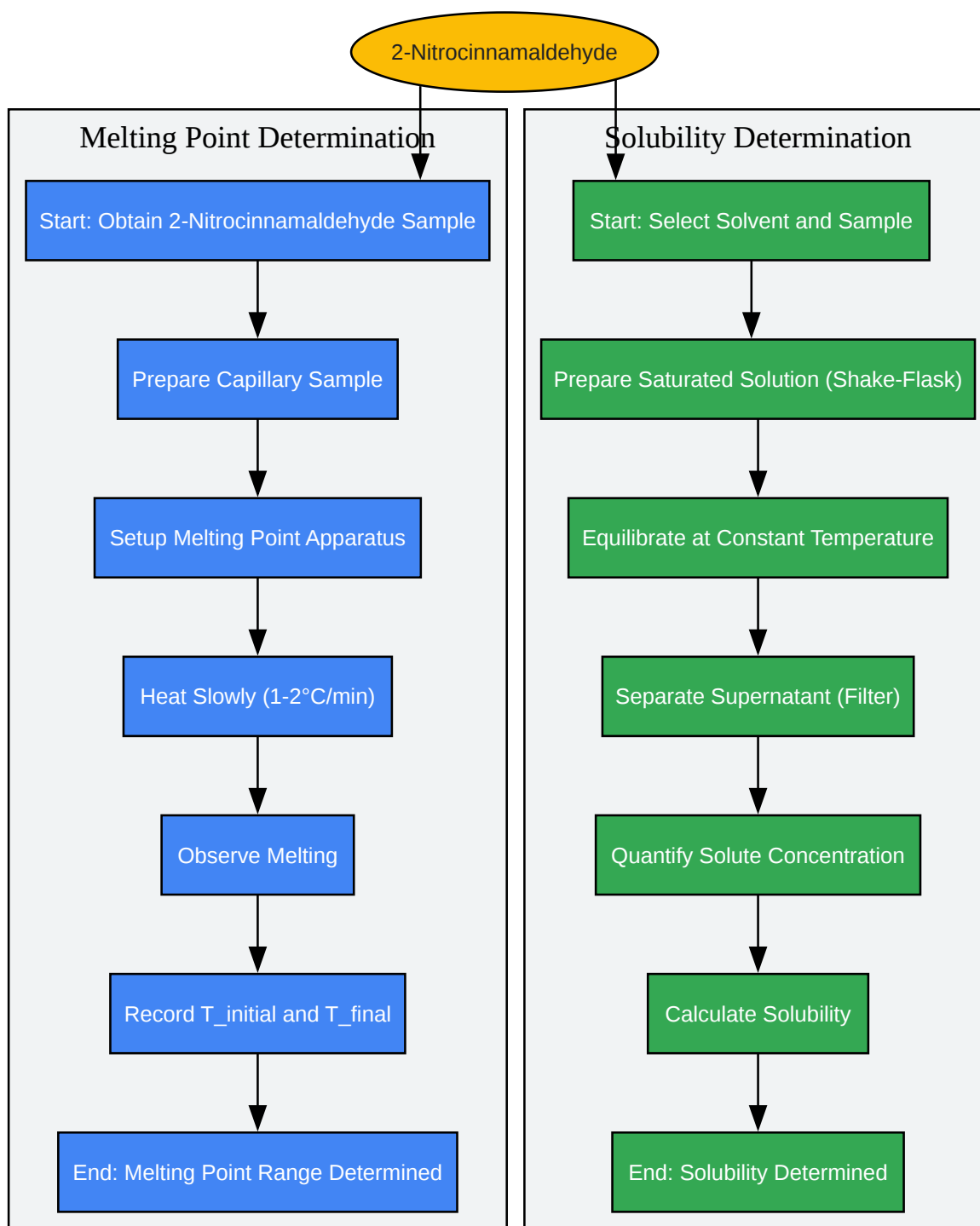
The shake-flask method is a widely used and accurate technique for determining the equilibrium solubility of a compound.[\[5\]](#)

- Preparation of a Saturated Solution:
 - An excess amount of **2-Nitrocinnamaldehyde** is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a flask.
 - The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[\[5\]](#) The presence of undissolved solid is necessary to confirm saturation.[\[5\]](#)

- Sample Separation:
 - Once equilibrium is achieved, the solution is allowed to stand to let the excess solid settle.
 - A sample of the supernatant is carefully removed, typically using a syringe fitted with a filter to separate the dissolved solute from any remaining solid particles.
- Quantification:
 - The concentration of **2-Nitrocinnamaldehyde** in the filtered solution is determined using a suitable analytical method. A common approach is gravimetric analysis:
 - A known volume of the filtrate is placed in a pre-weighed container.
 - The solvent is evaporated, typically in an oven at a temperature below the compound's decomposition point.
 - The container with the solid residue is weighed, and the mass of the dissolved solid is calculated.^[6]
 - Solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Visualized Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of **2-Nitrocinnamaldehyde**.



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Caption: Workflow for Physical Property Determination.

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